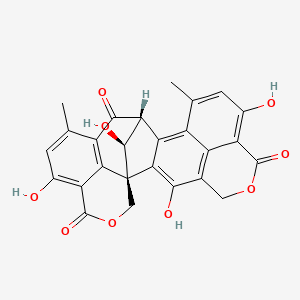

Bacillosporin B

説明

Bacillosporin B is a member of the bacillosporin family, a group of structurally complex polyketide-derived natural products primarily isolated from marine and mangrove endophytic fungi. These compounds are notable for their unique seven-ring systems and diverse pharmacological activities, including cytotoxic, antibiotic, and enzyme-inhibitory properties .

特性

IUPAC Name |

(1S,14R,24S)-3,9,19,24-tetrahydroxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2,4(26),8,10,12,16(25),17,19-octaene-7,15,21-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O9/c1-7-3-10(27)15-14-9(5-34-24(15)32)21(29)20-17(12(7)14)18-22(30)13-8(2)4-11(28)16-19(13)26(20,23(18)31)6-35-25(16)33/h3-4,18,23,27-29,31H,5-6H2,1-2H3/t18-,23-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZMDZYQIKVYHO-WMDMVVLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)C5C(C46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)[C@@H]5[C@@H]([C@]46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bacillosporin B typically involves the isolation of the compound from the fungal source. The process begins with the cultivation of Talaromyces bacillosporus under specific conditions that promote the production of Bacillosporin B. The fungal culture is then subjected to extraction and purification processes to isolate the compound.

Industrial Production Methods: Industrial production of Bacillosporin B is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific fungal strains. advancements in fermentation technology and bioprocessing are paving the way for more efficient production methods.

化学反応の分析

Types of Reactions: Bacillosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for the reduction of Bacillosporin B.

Substitution: Various nucleophiles can be used to introduce different functional groups into the Bacillosporin B structure.

Major Products Formed: The major products formed from these reactions include derivatives with altered biological activities and improved stability. For instance, the oxidation of Bacillosporin B can lead to the formation of xenoclauxin, a known oxaphenalenone dimer .

科学的研究の応用

Bacillosporin B has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity of oxaphenalenone dimers and their derivatives.

Industry: Bacillosporin B and its derivatives are being investigated for their use in the development of new materials with unique properties.

作用機序

The mechanism of action of Bacillosporin B involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that Bacillosporin B may interfere with DNA synthesis and repair mechanisms .

類似化合物との比較

Comparison with Similar Compounds

The bacillosporin family shares structural and functional similarities but exhibits distinct variations in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with key analogs and related marine natural products:

Structural and Chemical Properties

| Compound | Source | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Bacillosporin C | Talaromyces bacillosporus, mangrove endophytic fungi (SBE-14) | C₂₆H₁₈O₁₀ | 490.4 | Oxygenated benzophenone dimer, seven-ring system |

| Bacillosporin D | Mangrove endophytic fungi (SBE-14) | Not reported | Not reported | Structural analog of Bacillosporin C, lactone derivative |

| Lamellarin D | Marine mollusks and tunicates | C₂₆H₂₁NO₆ | 443.4 | Pyrrole alkaloid with planar aromatic system |

| Variolin B | Antarctic sponge Kirkpatrickia variolosa | C₁₈H₂₂N₆O | 338.4 | Purine-like alkaloid with pyrido[2,3-d]pyrimidine core |

- Bacillosporin C: Characterized as an oxygenated benzophenone dimer with a seven-ring framework, distinct from the linear or fused systems of Lamellarin D and Variolin B .

- Bacillosporin D : Likely shares the core scaffold of Bacillosporin C but differs in lactone formation or oxidation states, as inferred from its co-isolation with Bacillosporin C .

Pharmacological Activities

- Bacillosporins vs. Lamellarin/Variolin : Bacillosporins lack the topoisomerase-targeting mechanism of Lamellarin D but share comparable cytotoxicity profiles. Their acetylcholinesterase inhibition is unique among marine-derived compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。